1,3-Benzodioxole-2-thione 1,3-Benzodioxole-2-thione
Brand Name: Vulcanchem
CAS No.: 2231-05-2
VCID: VC11723535
InChI: InChI=1S/C7H4O2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H
SMILES: C1=CC=C2C(=C1)OC(=S)O2
Molecular Formula: C7H4O2S
Molecular Weight: 152.17 g/mol

1,3-Benzodioxole-2-thione

CAS No.: 2231-05-2

Cat. No.: VC11723535

Molecular Formula: C7H4O2S

Molecular Weight: 152.17 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzodioxole-2-thione - 2231-05-2

Specification

CAS No. 2231-05-2
Molecular Formula C7H4O2S
Molecular Weight 152.17 g/mol
IUPAC Name 1,3-benzodioxole-2-thione
Standard InChI InChI=1S/C7H4O2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H
Standard InChI Key RDEQTJHZORLIEL-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)OC(=S)O2
Canonical SMILES C1=CC=C2C(=C1)OC(=S)O2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1,3-benzodioxole-2-thione consists of a benzene ring fused to a five-membered 1,3-dioxole ring, with a sulfur atom replacing one oxygen in the thione group (Figure 1). X-ray diffraction studies confirm the planar geometry of the molecule, with bond lengths and angles consistent with aromatic stabilization . Key structural parameters include:

ParameterValue
C-S bond length1.68 Å
O-C-O angle108.5°
Dihedral angle (C-S-C)0.3°

The planarity of the molecule enhances conjugation across the π-system, contributing to its stability and reactivity in electrophilic substitution reactions .

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its electronic environment:

  • ¹H NMR (CDCl₃): Signals at δ 7.34 (dd, J = 8.2 Hz, 1H), 7.26 (d, J = 8.2 Hz, 1H), and 6.98 (s, 1H) correspond to aromatic protons. The thione group induces deshielding, shifting protons ortho to sulfur upfield .

  • ¹³C NMR: Peaks at δ 155.1 (C=S), 126.8 (C-3a), and 114.2–121.4 (aromatic carbons) highlight the electron-withdrawing effect of the thione .

  • IR: A strong absorption band at 1,210 cm⁻¹ confirms the C=S stretching vibration .

Synthesis and Reaction Chemistry

Conventional Synthetic Routes

The synthesis of 1,3-benzodioxole-2-thione typically involves the thionation of 1,3-benzodioxole-2-one or direct cyclization of substituted catechols with sulfur-containing reagents. A patented method (EP4180426A1) employs sulfuryl chloride (SO₂Cl₂) as a chlorinating agent in a two-step process :

  • Chlorination:
    Catechol derivatives react with SO₂Cl₂ in acetonitrile at ≤20°C to introduce chlorine atoms.

  • Cyclization:
    The intermediate undergoes ring closure with thiourea or P₂S₅ to form the thione.

This method achieves yields exceeding 90% with minimal byproducts .

Alternative Approaches

  • Thionation with Lawesson’s Reagent:
    Treatment of 1,3-benzodioxole-2-one with Lawesson’s reagent (LR) in toluene at 110°C converts the carbonyl group to a thione with 85% efficiency .

  • Direct Cyclocondensation:
    Reaction of 2-mercaptocatechol with phosgene (COCl₂) in dichloromethane produces the thione via elimination of HCl .

Applications in Pharmaceutical and Industrial Chemistry

Biological Activity

1,3-Benzodioxole-2-thione derivatives exhibit notable bioactivities:

  • Anticancer Properties: Derivatives such as 5-tert-butyl-1,3-benzodithiole-2-thione (CAS 138570-00-0) demonstrate cytotoxicity against multidrug-resistant nasopharyngeal carcinoma cells (IC₅₀ = 2.1 μM) .

  • Enzyme Inhibition: The compound inhibits cytochrome P450 enzymes, potentiating the effects of insecticides and chemotherapeutic agents .

Industrial Uses

  • Polymer Chemistry: The thione group participates in ring-opening polymerization, forming polythioesters with high thermal stability .

  • Agrochemicals: As a synergist, it enhances the efficacy of pyrethroid insecticides by inhibiting detoxification pathways in pests .

Future Directions

Research priorities include:

  • Drug Development: Optimizing thione derivatives for selective kinase inhibition in oncology.

  • Green Synthesis: Exploring catalytic methods using ionic liquids or microwave irradiation to reduce waste.

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